molecular formula C27H48O4 B1265183 (25R)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol

(25R)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol

Cat. No. B1265183
M. Wt: 436.7 g/mol
InChI Key: XJZGNVBLVFOSKJ-IUFSEJPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(25R)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol is a 5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol.

Scientific Research Applications

Synthesis of Biological Precursors

(Dayal et al., 1978) discuss a procedure for synthesizing 5beta-cholestane-3alpha,7alpha,12alpha,24-tetrol and 5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol. These compounds are useful in the study of cholic acid biosynthesis.

Cholic Acid Biosynthesis

(Cheng et al., 1977) focus on the conversion of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol to 5beta-cholestane-3alpha,7alpha,12alpha,24beta,25-pentol in liver microsomes, a key step in cholic acid biosynthesis.

Stereospecific Synthesis and Metabolism

(Dayal et al., 1978) report a method for preparing 5beta-cholestane-3alpha,7alpha,24-triol and 5beta-cholestane-3alpha,7alpha,26-triol, which are relevant for studies of chenodeoxycholic acid biosynthesis.

Bile Acid Metabolism in CTX

(Salen et al., 1975) examine the metabolism of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol in cerebrotendinous xanthomatosis (CTX), indicating its role in cholic acid synthesis.

Enzymatic Pathways in Bile Acid Biosynthesis

(Shefer et al., 1976) describe a pathway involving 25-hydroxylated intermediates in cholic acid synthesis, with a focus on the enzymes involved.

Structural and Biosynthetic Studies

(Une et al., 2000) explore the stereochemistry and biosynthesis of principal bile alcohols in human urine, providing insights into the metabolic pathways.

Hydroxylation Pathways in Bile Acid Synthesis

(Honda et al., 2000) investigate the regulation of hydroxylation pathways in bile acid synthesis, highlighting the role of enzymes in different species.

Hepatic Metabolism of Bile Acid Intermediates

(Dueland et al., 1982) study the metabolism of 5beta-cholestane-3alpha,7alpha,12alpha-triol in liver cells, showing its conversion to tetrol and other compounds.

Biosynthesis and Enzymatic Defects in CTX

(Salen et al., 1979) explore the enzymatic defects in CTX related to cholic acid biosynthesis, involving the metabolism of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol.

properties

Molecular Formula

C27H48O4

Molecular Weight

436.7 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C27H48O4/c1-16(15-28)6-5-7-17(2)20-8-9-21-25-22(14-24(31)27(20,21)4)26(3)11-10-19(29)12-18(26)13-23(25)30/h16-25,28-31H,5-15H2,1-4H3/t16-,17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

XJZGNVBLVFOSKJ-IUFSEJPUSA-N

Isomeric SMILES

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C)CO

SMILES

CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)CO

Canonical SMILES

CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(25R)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol
Reactant of Route 2
(25R)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol
Reactant of Route 3
(25R)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol
Reactant of Route 4
(25R)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol
Reactant of Route 5
(25R)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol
Reactant of Route 6
(25R)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.